molecular formula C4H7ClF3NO2 B166005 Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride CAS No. 134297-36-2

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Cat. No. B166005
M. Wt: 193.55 g/mol
InChI Key: HFMMPCAGCWNDCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluorinating agents or building blocks that introduce fluorine atoms or fluorinated groups into the molecule. For example, paper describes the use of methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate as a trifluoromethylating agent, which could potentially be adapted for the synthesis of methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. Additionally, paper discusses the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, which could be relevant for the synthesis of the target compound by introducing the appropriate fluorinated side chains.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as NMR, IR, and X-ray crystallography. Paper provides an example of this, where methyl 2-hydroxyimino-3-phenyl-propionate was characterized and its crystal structure was determined. Similar analytical methods would likely be used to analyze the molecular structure of methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often influenced by the presence of the fluorine atoms. Paper describes reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles, leading to the formation of various substituted products. This suggests that methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride could also react with nucleophiles to form a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are typically influenced by the high electronegativity and small size of fluorine atoms. These properties include boiling and melting points, solubility, and chemical stability. While the papers do not directly discuss the properties of methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, they do provide data on related compounds that can be used to infer some of its properties. For instance, paper discusses the condensation of nitriles with polyhalogenated carboxylic acids, which could provide insights into the reactivity and stability of the target compound.

Scientific Research Applications

Synthetic Intermediates in Drug Development

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride serves as a precursor in synthesizing a variety of novel 3,3,3-trifluoroalanine derivatives, which are potential candidates for drug development. These compounds are synthesized through routes that involve the reaction of methyl trifluoropyruvate with certain reagents, followed by dehydration (Skarpos et al., 2006).

Enhancing Battery Performance

In the field of lithium-ion batteries, alkyl 3,3,3-trifluoropropanoate, including methyl 3,3,3-trifluoropropanoate, is used as an electrolyte additive. This additive significantly enhances the high-voltage performance of lithium-ion batteries, contributing to increased capacity retention and improved cycling activity (Zheng et al., 2017).

Synthesis of Fluorinated Amino Acids

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is utilized in the synthesis of various fluorinated amino acids. These include the stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives, valuable for their unique properties (Shimada et al., 2006).

NMR Indicators of Intracellular pH

Fluorinated amino acids, including those derived from methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, have been used as indicators for measuring intracellular pH in human lymphocytes using 19F NMR. These indicators offer a non-toxic method for studying intracellular environments (Taylor & Deutsch, 1983).

Coordination Compounds in Chemistry

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is involved in the study of coordination compounds. Its interaction with palladium(II) has been explored, revealing insights into the behavior of such compounds in different solvents (Warnke & Trojanowska, 1993).

Safety And Hazards

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is classified under GHS07. It has a signal word of “Warning” and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

methyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMMPCAGCWNDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564444
Record name Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

CAS RN

134297-36-2, 27240-44-4
Record name Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoroalanine methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Zampini - 1974 - search.proquest.com
A number of derivatives of 3, 3, 3-trifluoropropanoic acid have been prepared and their chemistry investigated. The silver (I) salt of 2-bromo-2-chloro-3, 3, 3-trifluoropropanoic acid …
Number of citations: 0 search.proquest.com

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